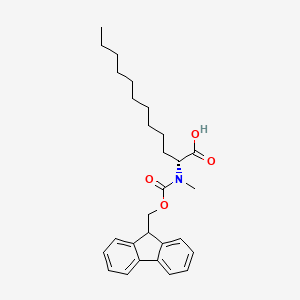

Fmoc-D-MeAdod(2)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]dodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO4/c1-3-4-5-6-7-8-9-10-19-26(27(30)31)29(2)28(32)33-20-25-23-17-13-11-15-21(23)22-16-12-14-18-24(22)25/h11-18,25-26H,3-10,19-20H2,1-2H3,(H,30,31)/t26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOYFTMCAJRSNF-AREMUKBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc D Meadod 2 Oh and Analogues

Selective Introduction and Manipulation of the Fmoc Protecting Group

Orthogonal Protecting Group Strategies in Conjunction with Fmoctandfonline.commdpi.com

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is paramount for the stepwise assembly of peptide chains. The Fmoc group, typically used for N-terminal protection, is cleaved under basic conditions (e.g., using piperidine) iris-biotech.debiosynth.com. This lability to base makes it orthogonal to protecting groups that are removed by acidic conditions, such as the tert-butyl (tBu) group commonly used for side-chain protection of amino acids like Asp, Glu, Ser, and Thr iris-biotech.debiosynth.com. This Fmoc/tBu combination is a standard orthogonal strategy iris-biotech.debiosynth.com.

Beyond the common Fmoc/tBu pairing, other orthogonal strategies are employed for more complex syntheses. For instance, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting groups, stable to piperidine (B6355638) and TFA, can be selectively removed with hydrazine. This allows for site-specific modifications on peptides synthesized via Fmoc SPPS sigmaaldrich.com. Similarly, azido (B1232118) groups can be selectively reduced on-resin to unmask amino groups without affecting other protecting groups, demonstrating another form of orthogonality sigmaaldrich.com. The development of new protecting groups, such as pNZ, Fmoc-MBT, and MIS, aims to enhance orthogonality and minimize side reactions in complex peptide syntheses uv.es.

Synthetic Routes to the D-MeAdod(2)-OH Side Chain Moiety

Stereocontrolled Synthesis of Complex Aliphatic and Alicyclic Amino Acid Side Chainsbiosynth.comnih.gov

The construction of chiral aliphatic and alicyclic amino acid side chains, essential for compounds like D-MeAdod(2)-OH, relies heavily on stereoselective synthesis. Methods such as asymmetric Michael additions of lithium amide nucleophiles to α,β-unsaturated esters have proven effective for preparing alicyclic β-amino acids in homochiral forms beilstein-journals.org. Other approaches include the use of chiral auxiliaries, asymmetric catalysis (e.g., organocatalysis with guanidines or guanidinium (B1211019) salts for C-P bond formation in amino acids) nih.gov, and the desymmetrization of achiral precursors beilstein-journals.org. The synthesis of α,α-disubstituted α-amino acids often employs methods based on the "memory of chirality" principle, utilizing natural amino acids as chiral templates csic.esresearchgate.net. Palladium-catalyzed alkylation of C(sp³)-H bonds has also emerged as a method for stereoselective synthesis of β-alkylated α-amino acids nih.gov.

Introduction and Regioselective Functionalization of Hydroxyl Groupsnih.gov

Introducing a hydroxyl group at a specific position (regioselectivity) on a complex alicyclic side chain is a critical step. Biocatalytic methods using engineered enzymes, such as 2-oxoglutarate-dependent dioxygenases (KDOs), are highly effective for the regioselective hydroxylation of amino acids mdpi.comnih.govacs.org. These enzymes can catalyze the hydroxylation of various amino acids, including aliphatic ones like isoleucine, with high selectivity nih.gov. Chemical methods for regioselective hydroxylation can involve powerful oxidizing agents like dimethyldioxirane (B1199080) (DMDO), which can oxidize certain functional groups, including potentially unactivated C-H bonds under specific conditions wikipedia.org. However, achieving high regioselectivity in chemical hydroxylation of complex hydrocarbons often requires tailored catalysts or specific substrate activation strategies.

Green Chemistry Principles in Fmoc-D-MeAdod(2)-OH Synthesiscsic.esnih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of peptides and amino acid derivatives to minimize environmental impact. This involves using less hazardous solvents, reducing waste, and employing more energy-efficient processes.

Solvent Selection and Optimization for Environmentally Benign Processescsic.esnih.gov

Traditional peptide synthesis often relies on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which pose environmental and health concerns nih.govresearchgate.netwikipedia.org. Research is focused on identifying and implementing greener solvent alternatives. Propylene carbonate (PC) has shown promise as a green polar aprotic solvent that can replace DMF and DCM in both solution- and solid-phase peptide synthesis, yielding peptides with comparable purity researchgate.net. Other green solvents and solvent mixtures, such as anisole/NOP, are also being explored for their ability to solubilize Fmoc-protected amino acids and swell resins effectively tandfonline.comnih.gov. Agro-waste derived solvent media have also been investigated for peptide bond formation, demonstrating greener processes nih.goveurekaselect.com.

Catalyst-Free and Mild Reaction Conditionscsic.es

Minimizing the use of harsh reagents and catalysts aligns with green chemistry principles. While many peptide coupling reactions require activating agents, research is exploring milder conditions. For instance, the use of Fmoc-amino acid chlorides with amino acid ester salts under biphasic conditions, with in situ neutralization, offers a greener approach that avoids additional bases and maintains stereochemical integrity nih.goveurekaselect.com. The development of new coupling agents and additives, such as TBEC/ETT, also contributes to improving purity and reducing side reactions under optimized conditions tandfonline.com. Furthermore, biocatalytic approaches, as mentioned for hydroxylation, inherently utilize mild, often aqueous, conditions and can be considered catalyst-free in the traditional chemical sense, relying instead on enzyme catalysis mdpi.comnih.gov.

Applications of Fmoc D Meadod 2 Oh As a Core Building Block

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acid sequences on a solid support. peptide2.com The use of Fmoc-protected amino acids is a prevalent strategy in SPPS due to the mild conditions required for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group. researchgate.net Fmoc-D-MeAdod(2)-OH is designed for seamless integration into standard Fmoc-based SPPS protocols. nih.gov

The incorporation of this non-canonical amino acid into a peptide sequence is achieved through standard coupling procedures. nih.gov The Fmoc group at the N-terminus is temporarily masked, allowing for the selective formation of a peptide bond with the preceding amino acid residue on the solid support. Following the coupling reaction, the Fmoc group is cleaved using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to expose a new N-terminal amine for the subsequent coupling step. This iterative process allows for the precise construction of a desired peptide sequence. peptide2.com

Engineering Peptides with Enhanced Proteolytic Resistance through D-Amino Acid Incorporation

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases in biological systems. nih.gov Proteases are enzymes that specifically recognize and cleave peptide bonds between L-amino acids, the naturally occurring stereoisomers. The incorporation of D-amino acids, such as the D-dodecylalanine derivative in this compound, is a well-established strategy to confer resistance to proteolytic cleavage. nih.gov

The stereochemistry of D-amino acids presents a steric hindrance to the active sites of proteases, rendering the adjacent peptide bonds less susceptible to enzymatic hydrolysis. This increased stability extends the in vivo half-life of the peptide, enhancing its bioavailability and therapeutic efficacy. Research on antimicrobial peptides has demonstrated that the substitution of L-amino acids with D-amino acids can significantly improve their stability in the presence of serum proteases.

Interactive Data Table: Effect of D-Amino Acid Substitution on Proteolytic Stability of an Antimicrobial Peptide (Analogous System)

| Peptide Sequence | Modification | % Remaining after 8h in Serum |

| Ac-KKVVFWVKFK-NH2 | All L-amino acids | ~20% |

| Ac-K(D)KVVFWVKFK-NH2 | Single D-Lys substitution | >90% |

| Ac-KKVVFWVK(D)FK-NH2 | Single D-Phe substitution | >85% |

This table illustrates the general principle of enhanced proteolytic resistance with D-amino acid incorporation, based on data from analogous peptide systems. Specific data for peptides containing D-MeAdod(2) is not available in the provided search results.

Conformational Control and Secondary Structure Modulation in Peptides

The incorporation of N-methylated amino acids, such as the N-methyl-D-dodecylalanine in this compound, can significantly influence the conformational properties of a peptide. N-methylation introduces a methyl group on the amide nitrogen of the peptide backbone, which can restrict the rotation around the peptide bond and favor specific secondary structures. wikipedia.org

The absence of an amide proton in N-methylated residues prevents the formation of hydrogen bonds that are crucial for stabilizing canonical secondary structures like α-helices and β-sheets. wikipedia.org This disruption can lead to the adoption of alternative, well-defined conformations, such as turns or more flexible structures. The long dodecyl side chain of this compound further contributes to conformational control through hydrophobic interactions, potentially driving the peptide to adopt a specific fold in aqueous environments. This ability to modulate the secondary structure is a powerful tool in peptide design, enabling the synthesis of peptides with specific three-dimensional arrangements required for biological activity.

Synthesis of Modified Peptides for Structural and Functional Studies

The use of this compound in SPPS facilitates the synthesis of a wide range of modified peptides for detailed structural and functional investigations. The lipophilic nature of the dodecyl side chain can be exploited to create lipopeptides, which are peptides covalently attached to a lipid moiety. mdpi.com Lipopeptides often exhibit enhanced membrane-disrupting activities and improved pharmacokinetic profiles. mdpi.com

By systematically incorporating this compound at different positions within a peptide sequence, researchers can probe the structure-activity relationships of the peptide. For instance, the placement of this bulky, lipophilic, and N-methylated residue can be varied to understand its influence on receptor binding, protein-protein interactions, or antimicrobial activity. These studies are crucial for the rational design of peptide-based therapeutics with optimized properties.

Design and Construction of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. nih.govresearchgate.net this compound serves as a valuable building block in the design and construction of peptidomimetics due to its unique combination of structural features.

Incorporation into Conformationally Constrained Scaffolds

A key strategy in peptidomimetic design is to create conformationally constrained scaffolds that present the key pharmacophoric groups in a bioactive conformation. The incorporation of this compound can introduce significant conformational constraints into a peptide or a non-peptidic scaffold. The steric bulk of the N-methyl group and the long dodecyl side chain can restrict the conformational freedom of the molecule, pre-organizing it into a specific three-dimensional structure.

This pre-organization can lead to a higher binding affinity for the target receptor, as less conformational entropy is lost upon binding. Furthermore, the D-configuration of the amino acid can be used to induce specific turns or folds in the peptidomimetic structure, guiding it towards the desired bioactive conformation.

Mimicry of Peptide Bioactive Conformations and Receptor Interactions

The ultimate goal of peptidomimetic design is to create a molecule that accurately mimics the bioactive conformation of a natural peptide and reproduces its interactions with a biological target. The structural features of this compound can be strategically employed to achieve this mimicry.

The long, hydrophobic dodecyl side chain can mimic the hydrophobic side chains of natural amino acids like leucine (B10760876) or isoleucine, which are often involved in critical receptor interactions. The N-methyl group can influence the electronic properties of the peptide backbone and alter its hydrogen bonding capabilities, potentially mimicking the interactions of a native peptide with its receptor. By carefully positioning this compound within a peptidomimetic scaffold, it is possible to create a molecule that presents the essential pharmacophoric elements in the correct spatial orientation for optimal receptor binding and biological activity.

Interactive Data Table: Comparison of Receptor Binding Affinity for a Peptide and its Peptidomimetic Analog (Hypothetical Data)

| Compound | Structure | Receptor Binding Affinity (Ki, nM) |

| Native Peptide | Ac-Phe-Gly-Gly-Phe-NH2 | 150 |

| Peptidomimetic | Ac-Phe-(N-Me-D-Dod)-Gly-Phe-NH2 | 25 |

This table provides a hypothetical example to illustrate how the incorporation of a residue like N-Me-D-Dod could potentially enhance receptor binding affinity in a peptidomimetic. Specific experimental data for a peptidomimetic containing D-MeAdod(2) is not available in the provided search results.

Development of Combinatorial Libraries for Chemical Biology Screening

The incorporation of building blocks like this compound into combinatorial libraries offers a powerful strategy for discovering novel bioactive molecules. Combinatorial chemistry facilitates the rapid synthesis of a vast number of compounds, which can then be screened for specific biological activities. The unique structural attributes of this compound provide distinct advantages in this field.

N-methylation of the peptide backbone is a key modification used to enhance the pharmacokinetic properties of peptide-based drug candidates. This modification imparts several beneficial characteristics:

Proteolytic Resistance: The N-methyl group sterically hinders the amide bond, making peptides less susceptible to cleavage by proteases, which in turn increases their in vivo half-life.

Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and potentially increase its binding affinity and selectivity for a biological target.

Improved Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide, which can lead to enhanced lipophilicity and improved cell permeability.

The dodecanoic acid component of this compound introduces a long, hydrophobic alkyl chain. In a combinatorial library, this feature can be used to systematically vary the lipophilicity of the synthesized compounds, which is a critical parameter for modulating interactions with hydrophobic pockets in target proteins or for enhancing passage through cellular membranes. The combination of N-methylation and the long alkyl chain makes this compound a valuable monomer for creating libraries of peptidomimetics and macrocycles with drug-like properties.

Table 1: Impact of N-Methylation on Peptide Properties for Combinatorial Libraries

| Property | Unmodified Peptide | N-Methylated Peptide | Rationale for Improvement with this compound |

|---|---|---|---|

| Proteolytic Stability | Low | High | The N-methyl group provides steric shielding against enzymatic degradation. |

| Conformational Flexibility | High | Low (Restricted) | Rotation around the Cα-N bond is constrained, leading to more defined structures. |

| Cell Permeability | Low | Moderate to High | Reduced H-bond donor capacity and increased lipophilicity enhance membrane passage. |

| Structural Diversity | Standard | Expanded | Allows for the creation of novel topologies and peptidomimetics. |

Integration into Hybrid Materials and Nanomaterials

The amphiphilic nature of this compound, arising from the large hydrophobic Fmoc and alkyl moieties and the hydrophilic carboxyl group, makes it an excellent candidate for the bottom-up fabrication of novel hybrid materials and nanomaterials. Such materials are of great interest for applications in drug delivery, tissue engineering, and biosensing.

Self-Assembly Processes and Hydrogel Formation

Fmoc-protected amino acids are well-known for their ability to self-assemble in aqueous solutions to form a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. This self-assembly is driven by a combination of non-covalent interactions:

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, providing a strong driving force for aggregation.

Hydrogen Bonding: The carboxylic acid and amide functionalities can form intermolecular hydrogen bonds, creating a stable, extended network.

Hydrophobic Interactions: The non-polar parts of the molecules, including the Fmoc group and any alkyl side chains, tend to cluster together to minimize contact with water.

In the case of this compound, the exceptionally long C12 alkyl chain dramatically increases the molecule's hydrophobicity, significantly influencing the self-assembly process. This feature can promote the formation of more stable or morphologically distinct nanostructures compared to Fmoc-amino acids with smaller side chains. The N-methylation, while removing a hydrogen bond donor site, can modulate the packing of the molecules within the self-assembled structure, potentially leading to different fiber morphologies or hydrogel properties. The resulting hydrogels, which are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water, can serve as scaffolds for 3D cell culture or as matrices for the controlled release of therapeutic agents.

Table 2: Driving Forces in the Self-Assembly of this compound

| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Fmoc group | Primary driving force for initial aggregation and fiber formation. |

| Hydrogen Bonding | Carboxylic acid group | Stabilizes the nanofiber network. |

| Hydrophobic Effect | Dodecyl (C12) chain, Fmoc group | Sequesters non-polar groups away from water, promoting aggregation. |

| Van der Waals Forces | Dodecyl (C12) chain | Enhances packing and stability within the hydrophobic core of the assembly. |

Functionalization of Surfaces and Interfaces

The distinct chemical functionalities of this compound also make it suitable for the functionalization of surfaces and interfaces, enabling the creation of materials with tailored surface properties. The long dodecyl chain can be used to modify hydrophobic surfaces through van der Waals interactions, creating self-assembled monolayers.

The terminal carboxylic acid provides a versatile handle for covalent attachment to surfaces that have been pre-functionalized with amine or hydroxyl groups, using standard coupling chemistries. Once immobilized, the exposed Fmoc group can be used in several ways. It can be retained to create a hydrophobic, aromatic surface, or it can be removed under mild basic conditions to expose a secondary amine. This newly exposed amine can then be used for the subsequent attachment of other molecules, such as peptides, drugs, or signaling molecules, allowing for the layered construction of complex, functional surface coatings. This approach is valuable in the development of biosensors, biocompatible coatings for medical implants, and platforms for studying cell-surface interactions.

Analytical and Spectroscopic Characterization Research of Fmoc D Meadod 2 Oh Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon). For Fmoc-D-MeAdod(2)-OH, NMR spectroscopy would provide critical information about the Fmoc protecting group, the D-amino acid backbone, and the unique "MeAdod" side chain.

The Fmoc group (9-fluorenylmethyloxycarbonyl) typically exhibits characteristic signals. In ¹H NMR, the aromatic protons of the fluorene (B118485) moiety would appear as complex multiplets in the region of δ 7.3-7.9 ppm. The methine proton adjacent to the carbamate (B1207046) oxygen and the fluorene ring would resonate around δ 4.3-4.5 ppm, while the methylene (B1212753) protons of the fluorene ring would appear as distinct signals. The carbonyl carbon of the Fmoc group is expected to resonate in the ¹³C NMR spectrum around δ 150-155 ppm.

The amino acid backbone would show signals corresponding to the alpha-proton (CH) and alpha-carbon. The alpha-proton's chemical shift is influenced by the side chain and typically falls within the δ 4.0-5.0 ppm range, with its specific position providing clues about the amino acid's identity. The alpha-carbon would be observed around δ 50-60 ppm in ¹³C NMR. The carboxylic acid group (-OH) would show a characteristic carbonyl carbon signal in ¹³C NMR, typically around δ 170-180 ppm, and a highly variable and broad proton signal in ¹H NMR, often exchanged with the solvent.

The "MeAdod" side chain would contribute unique signals in both ¹H and ¹³C NMR spectra. The presence of a methyl group ("Me") would likely manifest as a singlet in the ¹H NMR spectrum, typically in the δ 1.0-2.5 ppm range, with a corresponding signal in the ¹³C NMR spectrum around δ 15-25 ppm. The specific nature of the "Adod" component would dictate the pattern and chemical shifts of other protons and carbons in the side chain, allowing for its structural identification.

Representative ¹H NMR Data for Fmoc-Amino Acid Derivatives (Illustrative)

| Proton Type | Expected Chemical Shift (δ, ppm) | Typical Multiplicity | Notes |

| Fmoc Aromatic | 7.30 - 7.90 | Multiplets | Fluorene ring protons |

| Fmoc CH | 4.30 - 4.50 | Multiplet | Methine adjacent to carbamate and fluorene |

| Fmoc CH₂ | 4.20 - 4.40 | Multiplet | Methylene of the fluorene ring |

| Amino Acid α-CH | 4.00 - 5.00 | Multiplet | Depends on side chain |

| Side Chain CH₃ | 1.00 - 2.50 | Singlet/Multiplet | "Me" group, position depends on structure |

| Side Chain Aliphatic | 1.00 - 3.00 | Multiplets | "Adod" component protons |

| Carboxylic OH | Variable (broad) | Broad Singlet | Exchangeable with solvent, often not seen |

Representative ¹³C NMR Data for Fmoc-Amino Acid Derivatives (Illustrative)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Fmoc Carbonyl | 150 - 155 | Carbamate carbonyl |

| Fmoc Aromatic | 120 - 145 | Fluorene ring carbons |

| Amino Acid α-C | 50 - 60 | Alpha-carbon |

| Carboxylic C=O | 170 - 180 | Carboxylic acid carbonyl |

| Side Chain CH₃ | 15 - 25 | "Me" group |

| Side Chain Aliphatic | 20 - 50 | "Adod" component carbons |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms and elucidating complex spatial relationships within a molecule, especially for novel or modified amino acids.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings (¹H-¹H correlations). This technique helps to identify adjacent protons in the molecule, allowing for the tracing of spin systems within the "MeAdod" side chain and confirming the connectivity of protons in the Fmoc group and the amino acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon nuclei (¹H-¹³C correlations). This experiment is invaluable for assigning ¹³C signals based on their corresponding ¹H signals, confirming the attachment points of protons to carbons, and verifying the presence of specific functional groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC identifies correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for connecting different fragments of the molecule, such as linking the side chain to the alpha-carbon, or confirming the attachment of the Fmoc group to the amino nitrogen. It can also help in determining the position of substituents on aromatic rings or within the side chain.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is vital for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within a few parts per million, ppm). This precision allows for the unambiguous determination of the elemental composition of the compound. By comparing the experimentally measured exact mass with the theoretical mass calculated from a proposed molecular formula, the identity of this compound can be confidently established. For instance, if the proposed molecular formula is C₂₂H₂₁NO₄ (assuming a simple "MeAdod" side chain like methylalanine), HRMS would confirm this by matching the measured mass to within a few ppm.

Tandem Mass Spectrometry (MS/MS) involves isolating a specific ion (e.g., the protonated molecular ion) and fragmenting it further to obtain a detailed spectrum of fragment ions. This technique is crucial for analyzing the structure of this compound.

Fmoc Group Fragmentation: Characteristic fragments are expected from the cleavage of the Fmoc group. A common fragmentation pathway involves the loss of the 9-fluorenylmethyloxycarbonyl group (Fmoc, MW 199 Da) or its decomposition products.

Amino Acid Backbone and Side Chain Fragmentation: The amino acid portion will also fragment. Loss of the carboxylic acid group (-COOH, 45 Da) or CO₂ (44 Da) is common. Fragmentation of the "MeAdod" side chain will yield specific ions related to its structure, providing definitive evidence for its composition and connectivity. The D-configuration can sometimes be inferred from specific fragmentation pathways or by comparison with the L-enantiomer's MS/MS spectrum, though chiral separation prior to MS is often preferred for absolute stereochemical determination.

Representative Mass Spectrometry Data (Illustrative)

| Technique | Parameter | Expected Observation for this compound | Notes |

| HRMS | Exact Mass | [M+H]⁺ or [M-H]⁻ | Precise mass measurement to determine elemental composition (e.g., C₂₂H₂₁NO₄ requires mass of 363.147 Da) |

| MS/MS | Fragmentation of [M+H]⁺ | Loss of Fmoc (199 Da) | Fragment corresponding to [Amino Acid + H]⁺ |

| Loss of CO₂ (44 Da) | From carboxylic acid | ||

| Loss of H₂O (18 Da) | From carboxylic acid | ||

| Side chain specific fragments | Ions characteristic of the "MeAdod" moiety |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the molecular vibrations, providing information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For this compound, key absorption bands would be expected:

O-H stretch (carboxylic acid): A broad, strong absorption band typically in the range of 2500-3300 cm⁻¹, indicative of hydrogen-bonded carboxylic acids spectroscopyonline.com.

C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid spectroscopyonline.com.

C=O stretch (carbamate): A strong absorption band for the carbonyl of the Fmoc protecting group, typically around 1700-1720 cm⁻¹ pg.edu.pl.

N-H stretch (carbamate): A band around 3300-3400 cm⁻¹ pg.edu.pl.

Aromatic C-H stretches: Bands above 3000 cm⁻¹ from the fluorene ring pg.edu.pl.

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region from the fluorene ring pg.edu.pl.

C-O stretch (carboxylic acid): A band around 1280 cm⁻¹ spectroscopyonline.com.

Raman Spectroscopy: Raman spectroscopy complements IR by measuring the inelastic scattering of light, which is related to molecular vibrations. Similar functional groups will exhibit characteristic Raman shifts. The C=O, O-H, C-H, and aromatic C=C vibrations are all Raman active and would provide corroborating evidence for the presence of these functionalities. Raman spectroscopy is particularly sensitive to symmetric vibrations and can be useful for analyzing solid-state forms or specific molecular arrangements utwente.nl.

Representative IR Absorption Bands for this compound (Illustrative)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid (dimer) | O-H stretch | 2500 - 3300 | Broad, S | Hydrogen-bonded dimer |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong | |

| Carbamate (Fmoc) | C=O stretch | 1700 - 1720 | Strong | |

| Carbamate (Fmoc) | N-H stretch | 3300 - 3400 | Medium | |

| Fmoc Aromatic | C-H stretch (aryl) | 3030 - 3100 | Medium | |

| Fmoc Aromatic | C=C stretch (aryl) | 1600, 1450 - 1500 | Medium | Ring vibrations |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium | |

| Side Chain Aliphatic | C-H stretch (aliph) | 2850 - 2970 | Medium | From "Me" and "Adod" groups |

Compound List

this compound

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Analysis

Silylation and Other Volatilization Techniques for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and thermally stable compounds. However, many complex organic molecules, including protected amino acid derivatives, possess polar functional groups that hinder their direct analysis by GC due to low volatility and potential thermal degradation sigmaaldrich.comnist.govcreative-proteomics.com. To overcome these limitations, chemical derivatization is employed to convert analytes into more volatile and stable forms, thereby improving their chromatographic behavior and detection sensitivity. For compounds like this compound, which feature a carboxylic acid group, silylation is a predominant and effective derivatization strategy for GC-MS analysis sigmaaldrich.comcreative-proteomics.comalwsci.comresearchgate.net.

Silylation Techniques

Silylation involves the substitution of active hydrogen atoms (found in hydroxyl, carboxyl, amino, and thiol groups) with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity of the molecule and increases its volatility by forming less polar, more thermally stable derivatives researchgate.netlibretexts.orggcms.czgreyhoundchrom.com. For this compound, the carboxylic acid moiety (-COOH) is the primary target for silylation, yielding a trimethylsilyl ester (-COOSi(CH₃)₃) sigmaaldrich.comresearchgate.net. This transformation is crucial for enabling the compound to elute efficiently from the GC column and be detected by the mass spectrometer.

Key silylating agents widely used for amino acid derivatives include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A potent silylating agent known for its reactivity with a broad range of active hydrogens. It is often used with a catalyst like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylchlorosilane (TMCS) to enhance reaction efficiency sigmaaldrich.comalwsci.comresearchgate.netsigmaaldrich.com.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective silylating agent that produces volatile by-products and is widely employed for amino acid derivatization due to its good reactivity and stability sigmaaldrich.comsigmaaldrich.comthermofisher.comresearchgate.net.

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are generally more stable and less sensitive to moisture than TMS derivatives, although they may result in longer elution times due to their higher molecular weight sigmaaldrich.comsigmaaldrich.comresearchgate.net.

Trimethylsilyl iodide (TMSI): Effective for derivatizing sterically hindered groups actascientific.com.

Silylation reactions are typically performed in anhydrous organic solvents such as pyridine, acetonitrile, or N,N-dimethylformamide (DMF) sigmaaldrich.comresearchgate.net. Reaction conditions, including temperature and time, are optimized to ensure complete derivatization while minimizing side reactions or degradation sigmaaldrich.comresearchgate.net. For instance, reactions are often conducted at temperatures ranging from 60°C to 100°C for periods between 10 to 60 minutes sigmaaldrich.comresearchgate.netnih.govnih.gov.

Research Findings on Silylation of Fmoc-Amino Acid Derivatives

Research indicates that silylation significantly improves the GC-MS analysis of amino acids and their derivatives sigmaaldrich.comresearchgate.netthermofisher.com. The resulting silylated derivatives exhibit enhanced volatility and thermal stability, leading to sharper chromatographic peaks and reduced peak tailing compared to the underivatized compounds sigmaaldrich.comthermofisher.com. In the mass spectrometer, silylated derivatives typically produce characteristic fragment ions, such as the loss of a methyl group ([M-15]⁺) or the TMS moiety (m/z 73), which aids in their identification sigmaaldrich.comresearchgate.net. The Fmoc group itself contributes specific fragmentation patterns related to the fluorenyl moiety.

Data Table: Common Silylation Reagents and Conditions for Amino Acid Derivatives

| Silylating Agent | Catalyst | Solvent | Typical Temperature (°C) | Typical Time (min) | Primary Derivatization Site | Resulting Derivative Type |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | TMCS | Pyridine | 60-80 | 15-30 | -COOH, -OH, -NH₂ | TMS Ester, TMS Ether, TMS Amide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Pyridine | Acetonitrile | 70-90 | 10-20 | -COOH, -OH, -NH₂ | TMS Ester, TMS Ether, TMS Amide |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | - | Acetonitrile | 100 | 240 (4 hours) | -COOH, -OH, -NH₂ | TBDMS Ester, TBDMS Ether, TBDMS Amide |

| Trimethylsilyl iodide (TMSI) | - | Dichloromethane (B109758) | 25-50 | 5-15 | -COOH, -OH | TMS Ester, TMS Ether |

Note: Conditions can vary based on the specific amino acid and desired outcome. The presence of moisture can negatively impact silylation efficiency sigmaaldrich.comresearchgate.net.

Other Volatilization Techniques

While silylation is a primary method, other derivatization techniques can also be employed to enhance the volatility of amino acid carboxylic acids for GC-MS analysis:

Esterification: The carboxylic acid group can be converted into an ester, most commonly a methyl ester, by reacting with methanol (B129727) in the presence of an acid catalyst (e.g., HCl) or using reagents like diazomethane (B1218177) libretexts.orgactascientific.comnih.govresearchgate.net. Esterification generally leads to increased volatility and improved chromatographic properties. For compounds with multiple polar functional groups, esterification might be followed by another derivatization step, such as silylation, to achieve optimal volatility nih.gov.

Alkylation: Similar to esterification, alkylation involves replacing active hydrogens with alkyl groups, typically forming esters from carboxylic acids. These derivatives are often more stable than silylated counterparts and offer good chromatographic performance libretexts.orggcms.cz.

Acylation: While less common for direct derivatization of carboxylic acids for GC-MS, acylation (e.g., with trifluoroacetic anhydride) can be used to derivatize amine and hydroxyl groups, reducing polarity libretexts.org.

The choice of derivatization method for this compound would depend on the specific analytical requirements, such as sensitivity, resolution, and the presence of other functional groups within the "Adod" moiety. However, silylation of the carboxylic acid is generally considered a robust and widely applicable method for preparing such compounds for GC-MS.

Data Table: Comparison of Volatilization Techniques for Amino Acid Carboxylic Acids

| Derivatization Method | Reagents Used | Volatility Enhancement | Chromatographic Impact | Mass Spectral Impact (Typical) |

| Silylation | BSTFA, MSTFA, MTBSTFA, TMSI (often with catalysts) | High | Sharper peaks, reduced tailing, improved separation | [M-15]⁺, [M-73]⁺, m/z 73 (TMS), characteristic Fmoc fragments |

| Esterification | MeOH/HCl, Diazomethane, Methyl chloroformate | Moderate to High | Improved peak shape, increased retention time | Ester fragments, [M-OR]⁺, characteristic Fmoc fragments |

| Alkylation (Methylation) | CH₃I/Base, Diazomethane | Moderate to High | Improved peak shape | Methyl ester fragments, characteristic Fmoc fragments |

Note: The specific impact on mass spectral fragmentation depends on the derivatizing agent and the analyte's structure.

Compound List:

this compound

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Trimethylsilyl iodide (TMSI)

Trimethylchlorosilane (TMCS)

Pyridine

Acetonitrile

N,N-dimethylformamide (DMF)

Trifluoroacetic anhydride (B1165640)

Methanol

Hydrochloric acid (HCl)

Diazomethane

Methyl chloroformate

9-Fluorenylmethyl-chloroformate (FMOC)

Theoretical and Computational Investigations of Fmoc D Meadod 2 Oh

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape and inherent reactivity of Fmoc-D-MeAdod(2)-OH. These methods allow for the determination of:

Molecular Orbitals and Energies: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides critical data for predicting electron transfer capabilities and potential reaction sites. The spatial distribution of electron density across the molecule is also elucidated, highlighting polar regions and potential sites for nucleophilic or electrophilic attack.

Charge Distribution Analysis: Techniques such as Mulliken or Löwdin population analysis reveal the distribution of atomic charges within the molecule. For this compound, this would detail the electronic influence of the Fmoc protecting group, the D-amino acid backbone, and the specific "MeAdod" side chain, indicating areas of partial positive or negative charge.

Reaction Mechanism and Energetics: DFT can be employed to model potential reaction pathways, such as those involved in the cleavage of the Fmoc group or modifications to the side chain. The calculation of activation energies for these processes helps predict the kinetic stability and preferred reaction conditions.

While specific computational data for this compound were not retrieved, studies on analogous Fmoc-protected amino acids typically report optimized molecular geometries, vibrational frequencies, and energy barriers for key chemical transformations. The electronic properties are significantly influenced by the electron-withdrawing nature of the carbonyl groups within the Fmoc moiety and the specific electronic characteristics of the "MeAdod" substituent.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are vital for understanding the three-dimensional structure and dynamic behavior of this compound in various environments.

Prediction of Preferred Conformations in Solution and Solid State.

Conformational Landscape Mapping: Computational techniques, including systematic conformational searches aided by molecular mechanics force fields followed by quantum chemical refinement, are employed to identify the most stable three-dimensional arrangements (conformations) of this compound. This process involves exploring the molecule's potential energy surface to locate low-energy structures.

Environmental Influence on Conformation: Simulations can incorporate implicit or explicit solvent models to predict how the preferred conformations of this compound might differ between the gas phase, solution (e.g., aqueous or organic media), and the solid state. Factors such as hydrogen bonding and van der Waals interactions with the surrounding environment are critical considerations.

Analysis of Torsional Angles: For amino acid derivatives, key torsional angles, such as the peptide backbone phi (φ) and psi (ψ) angles, and side-chain chi (χ) angles, are meticulously analyzed. The presence of the bulky Fmoc group and the specific structure of the "MeAdod" side chain are expected to significantly influence the accessible conformational space and the stability of different conformers.

Dynamics of Fmoc Group Rotations and Side Chain Flexibility.

Fmoc Group Dynamics: Molecular dynamics simulations can track the temporal evolution of the molecule's structure, allowing for the study of rotational freedom of the Fmoc group around its attachment points. The flexibility of the Fmoc moiety can impact its reactivity and steric hindrance during chemical reactions, such as peptide coupling.

Side Chain Dynamics: The flexibility of the "MeAdod" side chain is a critical aspect of its behavior. MD simulations can reveal the range of motion of this side chain, identify preferred orientations, and assess its potential for interactions with other molecular entities. The specific structure of "Adod" and the presence of the methyl group ("Me") would dictate the degrees of freedom and the energy barriers for rotation within the side chain.

In silico Modeling of Interactions with Biological Targets (if applicable to a specific research context)

Should this compound be designed for biological applications, such as in medicinal chemistry or the development of peptidomimetics, in silico modeling can predict its interactions with biological targets.

Molecular Docking Studies: This computational technique predicts the likely binding orientation and affinity of this compound to a specific protein or nucleic acid target. Binding poses are evaluated and scored based on various energetic criteria.

Binding Stability via Molecular Dynamics: Extended MD simulations can be utilized to refine predicted binding poses, assess the stability of the complex formed between this compound and its target, and investigate the dynamic nature of interactions, such as hydrogen bonds and hydrophobic contacts, over time.

Pharmacophore Analysis: If this compound is part of a larger molecular design strategy or intended to mimic a known pharmacophore, computational methods can identify its key structural features essential for biological activity.

The relevance of these modeling techniques for this compound would be contingent upon its intended functional role in biological systems.

Prediction of Spectroscopic Signatures from First Principles.

Computational chemistry offers robust methods for predicting spectroscopic properties, which are invaluable for the experimental characterization and unambiguous identification of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts and coupling constants. Comparison of these computed values with experimental spectra serves to confirm the structure and purity of this compound. Key signals to predict would include those from the aromatic protons of the Fmoc group and the specific protons associated with the "MeAdod" side chain.

Infrared (IR) Spectroscopy Predictions: Calculations can yield predictions of vibrational frequencies and their corresponding intensities, which directly correlate to the IR spectrum of this compound. This enables the assignment of characteristic absorption bands to specific functional groups, such as the carbonyl stretches of the Fmoc moiety and the amino acid carboxyl, as well as C-H and N-H stretching vibrations.

Mass Spectrometry (MS) Predictions: Computational tools can predict accurate mass-to-charge ratios and fragmentation patterns, crucial for confirming the molecular weight and identifying the compound via mass spectrometry techniques.

The accuracy of these computational predictions is dependent on the chosen theoretical level and basis set. For this compound, such predictions would serve as a vital benchmark for validating experimental findings.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes for Fmoc-D-MeAdod(2)-OH

The synthesis of unnatural amino acids like this compound is crucial for their widespread adoption. Current research is exploring more efficient, scalable, and sustainable methods.

Biocatalysis and Chemo-enzymatic Approaches: Biocatalysis offers a greener alternative to traditional chemical synthesis, providing high stereoselectivity and milder reaction conditions nih.govsymeres.comnih.gov. Future work may involve developing specific enzyme cascades or engineered enzymes tailored for the synthesis of this compound, potentially starting from readily available biomass-derived precursors nih.gov. Combining enzymatic steps with chemical transformations (chemo-enzymatic synthesis) can also lead to more efficient and environmentally friendly routes nih.gov.

Metal-Free and Green Chemistry Methods: The development of metal-free synthetic strategies, such as those employing electrochemistry for radical-radical cross-coupling, represents a significant step towards greener synthesis of UAAs rsc.org. Research into minimizing toxic reagents and maximizing the use of recyclable chemicals is also a key trend utoronto.caqyaobio.com. Future efforts will likely focus on adapting these principles to this compound, aiming for high atom economy and reduced environmental impact.

Asymmetric Synthesis: Advances in asymmetric synthesis, including the use of chiral catalysts and phase-transfer catalysts, are critical for obtaining enantiomerically pure UAAs qyaobio.commdpi.com. Further refinement of these methods for the specific synthesis of this compound could lead to improved yields and stereochemical control.

Table 6.1.1: Emerging Synthetic Strategies for Unnatural Amino Acids

| Strategy | Key Features | Potential Application for this compound |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly nih.govsymeres.com | Developing specific enzymes for synthesis |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps for efficiency nih.gov | Optimizing multi-step syntheses |

| Metal-Free Electrochemistry | Avoids toxic metal catalysts, radical-based coupling rsc.org | Novel routes for C-C bond formation |

| Green Chemistry | Minimizes waste, uses recyclable reagents utoronto.caqyaobio.com | Reducing environmental footprint |

| Asymmetric Catalysis | Enantioselective synthesis, high optical purity qyaobio.commdpi.com | Ensuring D-configuration purity |

Exploration of this compound in Advanced Biomaterials and Nanotechnology

Unnatural amino acids are increasingly being integrated into biomaterials and nanotechnology to impart novel properties. This compound could contribute to these fields by offering unique structural or functional characteristics.

Protein Engineering for Biomaterials: Genetic code expansion (GCE) allows the site-specific incorporation of UAAs into proteins, enabling the engineering of novel protein-based biomaterials with tailored mechanical, electrical, or optical properties jpt.comnih.govcaltech.edu. This compound could be incorporated into protein scaffolds to create materials with enhanced stability, specific binding capabilities, or unique structural motifs.

Nanoparticle Functionalization: UAAs can be used to functionalize nanoparticles, enhancing their biocompatibility, targeting capabilities, or drug delivery efficiency. Peptides or proteins containing this compound could be conjugated to nanomaterials for targeted therapeutic delivery or advanced diagnostics.

Bioinspired Materials: The unique side chains and stereochemistry of UAAs can be leveraged to mimic natural biological structures and functions, leading to the development of bioinspired materials. Research into this compound could explore its role in creating self-assembling peptides or hydrogels with specific biological activities.

Expansion of this compound Applications in Peptide and Peptidomimetic Chemistry

The primary application of protected amino acids like this compound is in peptide synthesis. Future research will likely focus on expanding their utility in creating peptides with enhanced properties and developing sophisticated peptidomimetics.

Enhanced Peptide Properties: Incorporating UAAs into peptides can significantly improve their activity, selectivity, plasma stability, and resistance to enzymatic degradation jpt.comrsc.orgnih.gov. This compound could be used to introduce specific structural constraints, alter hydrophobicity, or provide novel functionalities to therapeutic peptides, antimicrobial peptides, or diagnostic agents.

Peptidomimetic Design: Peptidomimetics are molecules that mimic the structure and function of peptides but often possess improved pharmacokinetic properties upc.eduresearchgate.netnih.govspringernature.comchemrxiv.org. This compound can serve as a key building block in the rational design of peptidomimetics, allowing for the creation of non-peptide scaffolds that retain or enhance the biological activity of parent peptides. Computational tools are increasingly used to guide this design process nih.govspringernature.com.

Drug Discovery and Development: The unique chemical properties conferred by UAAs make them valuable in drug discovery. This compound could be integrated into drug candidates to optimize binding affinity, improve cell permeability, or serve as a probe for studying drug-target interactions.

Integration with Machine Learning and AI-Driven Molecular Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design and optimization across various scientific disciplines, including chemistry and biology.

Predictive Modeling for UAA Synthesis: AI can be employed to predict optimal reaction conditions, identify novel catalysts, and design efficient synthetic routes for UAAs like this compound, potentially accelerating the discovery of new synthetic methodologies mdpi.comnih.gov.

AI-Assisted Peptide and Peptidomimetic Design: Generative AI models can explore vast chemical spaces to design novel peptides and peptidomimetics incorporating UAAs with desired properties nih.govarxiv.org. These tools can predict the impact of incorporating this compound on peptide structure, function, and stability, guiding experimental efforts.

Protein Engineering with UAAs: ML models can predict the success rate of incorporating specific UAAs into proteins at particular sites, based on existing experimental data and physicochemical factors nih.gov. This can streamline the design of engineered proteins for advanced applications. AI can also help in understanding how amino acid dynamics influence protein function biorxiv.orgnih.gov.

Table 6.4.1: AI and ML Applications in UAA Research

| AI/ML Application | Description | Potential Impact on this compound |

| Predictive Synthesis | AI models predict optimal synthesis conditions and identify novel catalysts for UAA production mdpi.comnih.gov. | Accelerating the discovery of efficient and sustainable synthetic routes for this compound. |

| Generative Peptide Design | AI tools design novel peptides and peptidomimetics by exploring sequence space, including UAAs nih.govarxiv.org. | Designing peptides with enhanced stability and novel functionalities incorporating this compound. |

| UAA-Protein Incorporation | ML predicts the success of UAA incorporation into proteins based on sequence and physicochemical factors nih.gov. | Guiding the rational design of proteins engineered with this compound for specific functions. |

| Amino Acid Dynamics Analysis | ML models analyze amino acid dynamics within proteins to understand their contribution to overall protein behavior biorxiv.orgnih.gov. | Providing insights into how this compound might influence protein structure and dynamics. |

| Molecular Property Prediction | AI can predict physicochemical properties of novel amino acids and their impact on peptide/protein behavior. | Facilitating the selection of this compound for specific applications based on predicted properties. |

Sustainable and Eco-Friendly Synthetic Strategies for Unnatural Amino Acids

The chemical industry is increasingly focused on sustainability, driving the development of "green" synthetic methodologies. This trend extends to the synthesis of unnatural amino acids.

Biomass Valorization: Utilizing renewable feedstocks and biomass-derived precursors for UAA synthesis aligns with green chemistry principles nih.govrsc.org. Future research could explore pathways to synthesize this compound or its precursors from sustainable sources.

Catalysis and Solvent Reduction: The development of highly efficient catalysts, including heterogeneous and recyclable catalysts, along with solvent-free or reduced-solvent reaction conditions, is paramount rsc.org. Applying these principles to the synthesis of this compound would reduce waste and energy consumption.

Atom Economy and Waste Minimization: Synthetic routes that maximize atom economy and minimize the generation of byproducts are preferred. Novel electrochemical methods and cascade reactions that achieve complex transformations in fewer steps contribute to this goal rsc.orgmdpi.com.

Table 6.5.1: Pillars of Sustainable UAA Synthesis

| Sustainability Aspect | Description | Relevance to this compound |

| Renewable Feedstocks | Utilizing biomass or other sustainable resources as starting materials nih.govrsc.org. | Developing bio-based routes for this compound precursors. |

| Green Solvents/Solvent-Free | Minimizing or eliminating the use of hazardous organic solvents rsc.org. | Exploring solvent-free or aqueous reaction conditions for synthesis steps. |

| Catalysis | Employing efficient, selective, and recyclable catalysts (enzymatic, organocatalytic, heterogeneous) nih.govsymeres.comrsc.orgrsc.org. | Developing novel catalytic systems for key transformations in this compound synthesis. |

| Atom Economy | Maximizing the incorporation of starting material atoms into the final product rsc.org. | Designing synthetic pathways with fewer steps and minimal byproducts. |

| Energy Efficiency | Conducting reactions under milder conditions (lower temperature, pressure) mdpi.comacs.org. | Optimizing reaction parameters to reduce energy input. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.